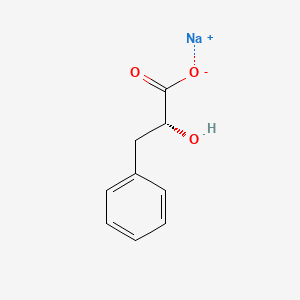

Sodium (R)-3-phenyllactate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

85391-15-7 |

|---|---|

Molecular Formula |

C9H9NaO3 |

Molecular Weight |

188.16 g/mol |

IUPAC Name |

sodium;(2R)-2-hydroxy-3-phenylpropanoate |

InChI |

InChI=1S/C9H10O3.Na/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8,10H,6H2,(H,11,12);/q;+1/p-1/t8-;/m1./s1 |

InChI Key |

DVSAFLNBVQKEKE-DDWIOCJRSA-M |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)[O-])O.[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Historical Perspectives in R 3 Phenyllactate Research

The scientific journey of (R)-3-phenyllactic acid and its salt, Sodium (R)-3-phenyllactate, is intertwined with the study of microbial metabolism and the quest for novel bioactive compounds. Initially identified as a metabolic byproduct of various microorganisms, particularly lactic acid bacteria (LAB), its presence was noted in fermented foods like honey and sourdough. nih.govfrontiersin.org Early research focused on its isolation and characterization from these natural sources.

A significant milestone in its history was the discovery of its antimicrobial properties. researchgate.net Researchers observed that 3-phenyllactic acid exhibited a broad spectrum of activity against both bacteria and fungi, sparking interest in its potential as a natural preservative. nih.govresearchgate.net The synthesis of this compound was first examined in 1998 in Geotrichum candidum for its effect against Listeria monocytogenes. mdpi.com This discovery paved the way for more in-depth investigations into its biological activities and mechanisms of action.

The development of biotechnological production methods marked another crucial phase. researchgate.net Recognizing the limitations of relying solely on extraction from natural sources, scientists began to explore microbial fermentation and enzymatic catalysis to produce (R)-3-phenyllactic acid on a larger scale. nih.gov This included the use of genetically engineered microorganisms, such as Escherichia coli, to enhance production yields. mdpi.com

Significance of R 3 Phenyllactate Within Biochemical and Organic Synthesis Fields

The importance of Sodium (R)-3-phenyllactate and its acidic form stems from its multifaceted nature, impacting both biochemical processes and synthetic organic chemistry.

Biochemical Significance:

In the realm of biochemistry, (R)-3-phenyllactic acid is recognized as a metabolite in various biological systems. It is a product of phenylalanine metabolism and can be produced by gut microorganisms. hmdb.ca Its presence in the human body suggests a role in host-microbe interactions. researchgate.net

One of the most extensively studied aspects of (R)-3-phenyllactic acid is its antimicrobial activity. It has been shown to inhibit the growth of a wide range of microorganisms, including foodborne pathogens and spoilage fungi. researchgate.netplos.org This has led to its exploration as a natural food preservative. researchgate.netontosight.ai Research has also delved into its potential anti-biofilm activity against various pathogenic bacteria. frontiersin.org

Furthermore, studies have suggested other potential biological effects, including antioxidant and anti-inflammatory properties. ontosight.ai It has also been investigated for its role in plant growth promotion, specifically as a root-promoting substance. researchgate.net

Significance in Organic Synthesis:

The chiral nature of (R)-3-phenyllactic acid makes it a valuable synthon, or building block, in organic synthesis. solubilityofthings.com Enantiomerically pure α-hydroxy carboxylic acids are crucial for the synthesis of a variety of significant compounds where the retention of chirality is essential. researchgate.net Its structure, featuring a hydroxyl group, a carboxylic acid group, and a phenyl group, provides multiple reactive sites for chemical modifications. solubilityofthings.com This allows for its use in the synthesis of more complex, biologically active molecules. ontosight.ai The ability to produce highly pure (R)-3-phenyllactic acid through biocatalysis has further enhanced its utility in stereoselective synthesis. researchgate.net

Current Research Trajectories and Gaps for Sodium R 3 Phenyllactate

Chemo-Enzymatic Approaches for (R)-3-Phenyllactate Synthesis

Chemo-enzymatic methods combine the principles of chemical synthesis with the high selectivity of biological catalysts to produce (R)-3-phenyllactate. These approaches often involve the enzymatic resolution of a racemic mixture or the asymmetric reduction of a prochiral substrate.

Asymmetric Catalysis in the Production of (R)-3-Phenyllactate

Asymmetric catalysis is a powerful tool for synthesizing chiral molecules like (R)-3-phenyllactate. This strategy often employs a chiral catalyst to convert a prochiral precursor, such as phenylpyruvic acid (PPA), into the desired enantiomer with high selectivity. While metal-based catalysts are common in asymmetric synthesis, the focus in phenyllactate production has heavily shifted towards biocatalysis due to the efficiency and specificity of enzymes. nih.govacs.org

Enzyme-catalyzed asymmetric reduction of PPA is a prominent method. For instance, engineered reductases can stereoselectively reduce the ketone group of PPA to the corresponding (R)-hydroxyl group, yielding (R)-3-phenyllactate. The success of this approach is contingent on the selection or engineering of an enzyme with high stereoselectivity for the (R)-isomer.

Enzymatic Biotransformations for (R)-3-Phenyllactate Enantioselectivity

Enzymatic biotransformations are central to the production of enantiomerically pure (R)-3-phenyllactate. These methods leverage the inherent stereoselectivity of enzymes to either resolve a racemic mixture of 3-phenyllactic acid or to asymmetrically synthesize the (R)-enantiomer from a precursor.

One common strategy is the kinetic resolution of racemic 3-phenyllactic acid. researchgate.net This involves using an enzyme, such as a lipase, that selectively esterifies one enantiomer, leaving the other (in this case, the desired (R)-3-phenyllactate) unreacted and in high enantiomeric excess. researchgate.netresearchgate.net For example, Novozym 435, a commercially available lipase, has been shown to efficiently catalyze the resolution of DL-(±)-3-phenyllactic acid, achieving high conversion and enantiomeric excess for the remaining L-(-)-O-acetyl-3-PLA. researchgate.netresearchgate.net

Another, more direct, approach is the asymmetric reduction of phenylpyruvic acid (PPA) to (R)-3-phenyllactate using stereoselective dehydrogenases. jiangnan.edu.cnnih.gov This method avoids the 50% theoretical yield limit of kinetic resolution and directly produces the desired enantiomer.

The biosynthesis of (R)-3-phenyllactate is predominantly carried out by NADH-dependent dehydrogenases. jiangnan.edu.cnnih.gov Specifically, (R)-lactate dehydrogenases (D-LDHs) and other keto acid reductases have been identified and utilized for the stereoselective reduction of PPA. jiangnan.edu.cnnih.gov These enzymes require the co-factor nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) as a source of reducing equivalents. jiangnan.edu.cnmdpi.com

Due to the cost of NADH, an efficient co-factor regeneration system is crucial for the economic viability of the process. A widely used system involves coupling the primary dehydrogenase with a second enzyme, glucose dehydrogenase (GDH). jiangnan.edu.cnnih.govmdpi.com GDH oxidizes glucose to gluconic acid, concurrently regenerating NADH from NAD+. nih.govmdpi.com This coupled system ensures a continuous supply of the reduced co-factor for the synthesis of (R)-3-phenyllactate. jiangnan.edu.cnmdpi.com Formate (B1220265) dehydrogenase (FDH) is another enzyme used for NADH regeneration, utilizing formate as a substrate. ingentaconnect.com

| Enzyme System | Co-factor | Regeneration System | Substrate | Product | Reference |

| D-Lactate Dehydrogenase (D-LDH) | NADH | Glucose Dehydrogenase (GDH) | Phenylpyruvic Acid (PPA) | (R)-3-Phenyllactic Acid | jiangnan.edu.cnnih.gov |

| Phenylpyruvate Reductase (LaPPR) | NADH | Glucose Dehydrogenase (GDH) | Phenylpyruvic Acid (PPA) | (R)-3-Phenyllactic Acid | jiangnan.edu.cn |

| D-LDHY52V (mutant) | NADH | Formate Dehydrogenase (FDH) | Phenylpyruvic Acid (PPA) | (R)-3-Phenyllactic Acid | ingentaconnect.comresearchgate.net |

To improve the efficiency and stereoselectivity of (R)-3-phenyllactate production, enzymes are often subjected to protein engineering. bohrium.comscitechnol.com Rational design and directed evolution are two key strategies employed to modify enzyme properties. bohrium.comscitechnol.comnih.gov

Rational design involves making specific changes to the enzyme's amino acid sequence based on its three-dimensional structure and catalytic mechanism. bohrium.commdpi.com By identifying key residues in the active site that influence substrate binding and stereoselectivity, targeted mutations can be introduced to enhance the production of the (R)-enantiomer. scitechnol.com For example, a mutant D-lactate dehydrogenase (D-LDHY52V) from Lactobacillus pentosus was developed to improve the synthesis of (R)-3-phenyllactate. ingentaconnect.comresearchgate.net

Microbial Fermentation Strategies for this compound Production

Microbial fermentation offers a sustainable and cost-effective route for the production of this compound. This approach utilizes whole microbial cells as biocatalysts, which can be engineered to efficiently convert simple carbon sources into the desired product.

Strain Selection and Metabolic Engineering for Optimized this compound Yield

The selection of a suitable microbial host is the first step in developing an efficient fermentation process. Escherichia coli is a commonly used host due to its well-characterized genetics and rapid growth. mdpi.comnih.gov However, various lactic acid bacteria, such as Lactobacillus species, are natural producers of phenyllactic acid and can also be engineered for enhanced production. researchgate.net

Metabolic engineering plays a crucial role in optimizing the yield of this compound. nih.govnih.gov This involves modifying the host's metabolic pathways to direct more carbon flux towards the synthesis of the target molecule. Key strategies include:

Overexpression of the biosynthetic pathway: The genes encoding the (R)-selective dehydrogenase and the co-factor regeneration enzyme (e.g., GDH) are often overexpressed to increase the catalytic capacity of the cell. nih.govmdpi.comnih.gov

Enhancing precursor supply: The availability of the precursor, phenylpyruvic acid, can be a limiting factor. Metabolic engineering strategies can be employed to increase the intracellular pool of PPA by manipulating the aromatic amino acid biosynthesis pathway. nih.gov

Through a combination of these metabolic engineering strategies and optimization of fermentation conditions such as dissolved oxygen levels, significant titers of (R)-3-phenyllactate can be achieved. nih.gov For example, an engineered E. coli strain was able to produce 52.89 ± 0.25 g/L of phenyllactic acid in a fed-batch fermentation process. nih.gov

| Strain | Engineering Strategy | Precursor | Titer | Reference |

| E. coli BL21(DE3) | Co-expression of LrLDH (D-lactate dehydrogenase) and EsGDH (glucose dehydrogenase) | Sodium Phenylpyruvate | 50 g/L | nih.gov |

| E. coli BL21(DE3) | Co-expression of LaPPR (phenylpyruvate reductase) and GDH | Phenylpyruvic Acid | 100 g/L | jiangnan.edu.cn |

| E. coli MG-P10 | Disruption of competing pathways, enhancement of precursor supply | Glucose | 52.89 g/L | nih.gov |

| E. coli pET-28a-d-ldhY52V-e-fdh | Fusion of D-LDHY52V and FDH | Phenylpyruvic Acid | 17.46 g/L | ingentaconnect.com |

Comparison of Synthetic and Bioproduction Routes for (R)-3-Phenyllactate

Both stereoselective chemical synthesis and microbial bioproduction offer viable pathways to (R)-3-phenyllactate, each with its own set of advantages and disadvantages.

Stereoselective chemical synthesis provides a high degree of control over the reaction conditions, often leading to high yields and purities of the desired enantiomer. acs.orgresearchgate.netbeilstein-journals.org These methods typically involve the use of chiral auxiliaries or catalysts to direct the stereochemistry of the reaction. researchgate.net However, chemical synthesis routes can be complex, involving multiple steps and the use of potentially hazardous reagents and solvents. researchgate.net The cost of chiral catalysts and the need for purification to remove residual metals can also be a drawback.

In contrast, bioproduction routes, particularly those using whole-cell biocatalysts, are often considered more environmentally friendly, operating under milder conditions (e.g., lower temperature and pressure) and utilizing renewable feedstocks. tandfonline.comfrontiersin.org A key advantage of biocatalysis is the high enantioselectivity of enzymes, which can lead to products with excellent optical purity (>99% e.e.). nih.govresearchgate.net For example, the use of engineered E. coli co-expressing a D-lactate dehydrogenase and a glucose dehydrogenase for cofactor regeneration resulted in a product with an enantiomeric excess of over 99.5%. nih.gov

However, bioproduction is not without its challenges. The productivity of fermentation processes can be limited by factors such as substrate and product inhibition, and the downstream processing required to isolate the product from the complex fermentation broth can be costly and energy-intensive. nih.govd-nb.info Despite these challenges, significant progress has been made in optimizing fermentation processes and developing efficient downstream processing technologies, making bioproduction an increasingly competitive route for the industrial-scale production of (R)-3-phenyllactate. frontiersin.org

Table 3: Comparison of Synthetic and Bioproduction Routes

| Feature | Stereoselective Chemical Synthesis | Microbial Bioproduction |

| Stereoselectivity | High, controlled by chiral catalysts/auxiliaries. | Excellent, inherent property of enzymes. |

| Reaction Conditions | Often harsh (high temperature/pressure), may use hazardous reagents. | Mild (lower temperature/pressure), aqueous environment. |

| Feedstocks | Often petroleum-based. | Typically renewable resources (e.g., glucose). |

| Process Complexity | Can involve multiple steps and complex purifications. | Fermentation followed by downstream processing, which can be complex. |

| Environmental Impact | Can generate hazardous waste. | Generally considered more environmentally benign. |

| Cost Factors | Cost of chiral catalysts, solvents, and purification. | Cost of media, downstream processing, and potential for low productivity. |

(R)-3-Phenyllactate as a Metabolite in Microbial Pathways

(R)-3-Phenyllactate, a chiral aromatic organic acid, is a significant metabolite in various microbial pathways. It is recognized for its broad-spectrum antimicrobial properties against a variety of bacteria and fungi. researchgate.netnih.gov This compound is commonly found in foods fermented by lactic acid bacteria (LAB). researchgate.net Its production is a key aspect of the metabolism of certain microorganisms, particularly those involved in food fermentation and the gut microbiome.

Identification of Microbial Species Producing or Metabolizing (R)-3-Phenyllactate

A diverse range of microorganisms, especially lactic acid bacteria (LAB), are known to produce (R)-3-phenyllactate. frontiersin.org Its production has also been noted in other bacteria and fungi. The ability to synthesize this compound is often strain-dependent. nih.gov For instance, among 351 LAB strains isolated from fermented vegetables, Lactobacillus crustorum demonstrated a significantly higher capability for producing 3-phenyllactic acid (3-PLA). researchgate.net Anaerobic bacteria like Clostridium sporogenes are known to metabolize aromatic amino acids through pathways involving (R)-3-phenyllactate. genome.jpnih.gov

Below is a table summarizing various microbial species that have been identified to either produce or metabolize (R)-3-phenyllactate.

| Microbial Species | Role | Reference |

| Lactobacillus plantarum | Producer | frontiersin.orgmdpi.com |

| Lactobacillus pentosus | Producer | nih.govingentaconnect.com |

| Lactobacillus crustorum | Producer | researchgate.net |

| Pediococcus acidilactici | Producer | nih.govfrontiersin.org |

| Pediococcus pentosaceus | Producer | frontiersin.orgnih.gov |

| Enterococcus faecalis | Producer | frontiersin.orgjst.go.jp |

| Leuconostoc mesenteroides | Producer | jst.go.jp |

| Clostridium sporogenes | Metabolizer/Producer | genome.jpnih.gov |

| Clostridium difficile | Metabolizer/Producer | nih.gov |

| Geotrichum candidum | Producer | frontiersin.orgjst.go.jp |

| Candida maltosa | Metabolizer | genome.jp |

| Recombinant Escherichia coli | Producer (Engineered) | mdpi.comingentaconnect.comresearchgate.net |

Elucidation of Biosynthetic Pathways Leading to (R)-3-Phenyllactate in Microorganisms

The primary biosynthetic route to (R)-3-phenyllactate in microorganisms begins with the aromatic amino acid L-phenylalanine. hmdb.ca The pathway generally consists of a two-step enzymatic process.

First, L-phenylalanine undergoes deamination via an aminotransferase enzyme, which converts it into the α-keto acid, phenylpyruvic acid (PPA). frontiersin.orgfrontiersin.org In Pediococcus acidilactici, for example, the aminotransferase Aat has been identified as the enzyme that initiates this conversion, using pyruvate (B1213749) as the amino-group acceptor. frontiersin.org

In the second step, the PPA formed is reduced to (R)-3-phenyllactate. frontiersin.orgfrontiersin.org This reduction is catalyzed by a dehydrogenase, typically a D-lactate dehydrogenase (D-LDH) or a similar (R)-specific 2-hydroxyacid dehydrogenase, which uses NADH as a cofactor. genome.jpfrontiersin.org For example, a D-LDH from Lactobacillus pentosus and a phenylpyruvate reductase from Lactobacillus sp. have been shown to effectively catalyze this reaction. ingentaconnect.comnih.gov This core pathway is the most studied route for microbial production of 3-phenyllactic acid. mdpi.com

Role of (R)-3-Phenyllactate in Microbial Interspecies Communication and Quorum Sensing

(R)-3-Phenyllactate plays a significant role in microbial ecology by interfering with quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. nih.govfrontiersin.org This compound has been identified as a quorum sensing inhibitor (QSI), particularly against the opportunistic pathogen Pseudomonas aeruginosa. nih.govnih.gov

Research has shown that 3-phenyllactic acid (PLA) produced by Lactobacillus species can antagonistically bind to the QS receptors RhlR and PqsR in P. aeruginosa. nih.govfrontiersin.orgmdpi.com This binding affinity is higher than that of the native signaling molecules, N-butyryl-L-homoserine lactone (C4-HSL) for RhlR and 2-heptyl-3,4-dihydroxyquinoline (PQS) for PqsR. nih.gov By blocking these receptors, (R)-3-phenyllactate inhibits the expression of various QS-controlled virulence factors, including pyocyanin, protease, and rhamnolipids, which are crucial for the biofilm formation of P. aeruginosa. nih.govfrontiersin.org It also inhibits swarming motility, another key factor in biofilm development. nih.gov This ability to disrupt QS systems highlights its role in interspecies competition and communication within complex microbial communities. nih.govnih.gov

Enzymatic Interactions of (R)-3-Phenyllactate

(R)-3-Phenyllactate interacts with various enzymes, acting as a substrate for some and as a modulator—either an inhibitor or an activator—for others. These interactions are central to its metabolic fate and its broader biological effects.

Substrate Specificity of Enzymes Interacting with (R)-3-Phenyllactate

Several enzymes utilize (R)-3-phenyllactate as a substrate, primarily in catabolic pathways. These enzymes often exhibit specificity for the (R)-enantiomer of 2-hydroxy acids.

One key enzyme is (R)-aromatic lactate (B86563) dehydrogenase , also known as aromatic 2-oxoacid reductase (EC 1.1.1.110). genome.jp This enzyme catalyzes the reversible oxidation of (R)-3-phenyllactate to 3-phenylpyruvate, using NAD+ as the electron acceptor. genome.jp It is found in anaerobic bacteria like Clostridium sporogenes, where it participates in the fermentation of L-phenylalanine. genome.jp

Another important enzyme is phenyllactate CoA-transferase (FldA) , which belongs to the family III CoA-transferases. nih.gov This enzyme is involved in the dehydration of (R)-3-phenyllactate to (E)-cinnamate in Clostridium sporogenes. frontiersin.orgresearchgate.net It thioesterifies the (R)-3-phenyllactate to its corresponding CoA ester, (R)-3-phenyllactoyl-CoA, which is a necessary activation step before dehydration can occur. frontiersin.orgwur.nl

The table below details enzymes that recognize (R)-3-phenyllactate as a substrate.

| Enzyme | EC Number | Reaction Catalyzed | Organism(s) | Reference |

| (R)-aromatic lactate dehydrogenase | 1.1.1.110 | (R)-3-phenyllactate + NAD+ ⇌ 3-phenylpyruvate + NADH + H+ | Clostridium sporogenes, Candida maltosa | genome.jp |

| (R)-2-hydroxyisocaproate dehydrogenase | 1.1.1.272 | Oxidizes (R)-2-hydroxy acids, including (R)-3-phenyllactate | Clostridium difficile | nih.gov |

| Phenyllactate CoA-transferase (FldA) | 2.8.3. - | (R)-3-phenyllactate + (E)-cinnamoyl-CoA ⇌ (R)-3-phenyllactoyl-CoA + trans-cinnamate | Clostridium sporogenes | nih.govwur.nl |

Inhibitory or Activatory Effects of (R)-3-Phenyllactate on Enzyme Systems

(R)-3-Phenyllactate can modulate the activity of various enzymes. It has been shown to act as an inhibitor for several enzymes, including oxidoreductases and hydrolases.

Studies have demonstrated that 3-phenyllactic acid inhibits mushroom polyphenol oxidase (tyrosinase) . scielo.brscielo.br The inhibition is reversible and follows a mixed-type mechanism, indicating that it can bind to both the free enzyme and the enzyme-substrate complex. scielo.brmdpi.com This inhibitory action reduces enzymatic browning in food products. scielo.br

Another well-documented example is the inhibition of bovine carboxypeptidase A . The hydrolysis of O-hippuryl-L-3-phenyllactic acid by this enzyme is a model reaction used to study its kinetics. cdnsciencepub.com While it acts as a substrate, related compounds and even the product itself can cause complex inhibition patterns. cdnsciencepub.com

In a different context, 3-phenyllactic acid has been shown to have an activatory effect. In cervical cancer cells, it was found to promote cell migration and invasion by upregulating matrix metalloproteinase-9 (MMP-9) . nih.gov This upregulation occurs through the activation of the IKK/NF-κB signaling pathway, demonstrating a specific activatory role in a pathological context. nih.gov

The table below summarizes the modulatory effects of (R)-3-phenyllactate on different enzymes.

| Enzyme | Effect | Type of Modulation/Mechanism | Reference |

| Polyphenol Oxidase (Tyrosinase) | Inhibition | Reversible, mixed-type inhibition | scielo.brscielo.brmdpi.com |

| Carboxypeptidase A | Inhibition | Complex inhibition patterns by related compounds | cdnsciencepub.com |

| Matrix Metalloproteinase-9 (MMP-9) | Activation | Upregulation via activation of the IKK/NF-κB signaling pathway | nih.gov |

(R)-3-Phenyllactate in Plant Metabolism and Stress Responses (Pre-Harvest/Post-Harvest Research)

(R)-3-Phenyllactate, a naturally occurring organic acid, has demonstrated significant effects on plant metabolism, growth, and defense mechanisms. Research has explored its biosynthesis within plant tissues and its external application to understand its influence on plant physiology.

While (R)-3-phenyllactate is commonly known as a secondary metabolite from microorganisms like lactic acid bacteria, evidence suggests its biosynthesis also occurs within plant tissues. nih.govfrontiersin.org The primary pathway for its formation involves the amino acid phenylalanine. researchgate.net In plants, phenylalanine can be converted to phenylpyruvic acid. oup.com Subsequently, phenylpyruvic acid can be reduced to form 3-phenyllactic acid. researchgate.netfrontiersin.org

The biosynthesis of (R)-3-phenyllactate is linked to the shikimate pathway, which is responsible for the production of aromatic amino acids, including phenylalanine. mdpi.com Specifically, the enzyme aromatic amino acid aminotransferase (ArAT) plays a role in the conversion of phenylalanine to phenylpyruvate, a direct precursor of phenyllactate. mdpi.com Studies in Atropa belladonna have shown that silencing the gene for ArAT4 disrupts the biosynthesis of tropane (B1204802) alkaloids, which involves a phenyllactate-derived moiety, by reducing the levels of phenyllactate. mdpi.com

Furthermore, (R)-3-phenyllactic acid serves as a precursor for other significant plant compounds. In Datura stramonium, (R)-(+)-3-phenyllactic acid is enantioselectively incorporated and rearranged to form the (S)-(-)-tropic acid moiety of the tropane alkaloids hyoscyamine (B1674123) and scopolamine. rsc.org This rearrangement is catalyzed by the cytochrome P450 enzyme, CYP80F1, which converts (R)-littorine (the ester of tropine (B42219) and (R)-3-phenyllactic acid) into (S)-hyoscyamine aldehyde. frontiersin.org

(R)-3-Phenyllactate exhibits broad-spectrum antifungal activity, making it a compound of interest for plant protection. In vitro and ex vivo studies have demonstrated its efficacy against various plant pathogenic fungi.

Cell-free supernatants from lactic acid bacteria, known to produce 3-phenyllactic acid, have shown inhibitory effects against several fungal pathogens. koreascience.krnih.gov For instance, the supernatant of Lactobacillus zeae Y44 was effective against Rhizoctonia solani, Botrytis cinerea, and Colletotrichum aculatum. koreascience.kr Similarly, supernatants from various Lactobacillus strains inhibited the growth of food spoilage molds like Colletotrichum gloeosporioides, Botrytis cinerea, Penicillium expansum, and Aspergillus flavus. nih.gov The antifungal activity is often pH-dependent, with higher efficacy observed at lower pH values, suggesting that the undissociated form of the acid is more active. koreascience.krnih.gov

Studies using purified 3-phenyllactic acid have confirmed its direct antifungal properties. Lactobacillus plantarum IMAU10014 was found to produce 3-phenyllactic acid, which showed activity against a range of plant pathogenic fungi including Botrytis cinerea, Glomerella cingulate, Phytophthora drechsleri, Penicillium citrinum, Penicillium digitatum, and Fusarium oxysporum. plos.orgsemanticscholar.org The minimum inhibitory concentrations (MICs) of commercially available 3-phenyllactic acid against these fungi highlight its potential as a biocontrol agent. nih.gov The mechanism of action is believed to involve the disruption of the fungal cell membrane. mdpi.com

| Pathogen | Inhibitory Effect Observed | Source of PLA | Reference |

|---|---|---|---|

| Rhizoctonia solani | 50.0% growth inhibition by 5% (v/v) cell-free supernatant | Lactobacillus zeae Y44 | koreascience.kr |

| Botrytis cinerea | Growth inhibition by cell-free supernatant and purified PLA | Lactobacillus spp., Lactobacillus plantarum IMAU10014 | koreascience.krnih.govplos.org |

| Colletotrichum aculatum | Growth inhibition by 5% (v/v) cell-free supernatant | Lactobacillus zeae Y44 | koreascience.kr |

| Colletotrichum gloeosporioides | Growth inhibition by cell-free supernatant | Lactobacillus spp. | nih.gov |

| Penicillium expansum | Growth inhibition by cell-free supernatant | Lactobacillus spp. | nih.gov |

| Aspergillus flavus | Growth inhibition by cell-free supernatant | Lactobacillus spp. | nih.gov |

| Fusarium oxysporum | Sensitive to purified PLA | Lactobacillus plantarum IMAU10014 | plos.orgsemanticscholar.org |

| Phytophthora drechsleri | Sensitive to purified PLA | Lactobacillus plantarum IMAU10014 | plos.orgsemanticscholar.org |

(R)-3-Phenyllactate has been identified as a plant growth-promoting substance, particularly affecting root development. frontiersin.org Studies on various plant species have shown that exogenous application of 3-phenyllactic acid can enhance root growth.

In Arabidopsis, 3-phenyllactic acid was found to inhibit primary root elongation while increasing the density of lateral roots. jst.go.jpnih.gov This effect is linked to the auxin signaling pathway. frontiersin.orgjst.go.jp Research has shown that exogenously applied 3-phenyllactic acid is converted to phenylacetic acid (PAA), a known endogenous auxin, in both adzuki beans and Arabidopsis. jst.go.jpnih.gov This conversion suggests that the root-promoting effects of 3-phenyllactic acid are mediated through its transformation into an active auxin. jst.go.jp It was also observed that 3-phenyllactic acid induced the expression of the auxin-responsive gene IAA19, further supporting its auxin-like activity. frontiersin.orgjst.go.jp

Studies on adzuki bean (Vigna angularis) cuttings have also demonstrated the root-promoting activity of 3-phenyllactic acid, where it was first identified as a root-promoting substance from Bokashi fertilizer. nih.govnih.gov

| Plant Species | Observed Effect | Mechanism/Note | Reference |

|---|---|---|---|

| Arabidopsis thaliana | Inhibited primary root elongation, increased lateral root density | Converted to phenylacetic acid (PAA), inducing auxin-responsive growth | frontiersin.orgjst.go.jpnih.gov |

| Rice (Oryza sativa) | Enhanced seminal root length, total length, and surface area of fine roots; promoted seedling growth under water stress | Improved water and nutrient uptake | scispace.comscialert.net |

| Adzuki bean (Vigna angularis) | Promoted adventitious root formation | Synergistic effect with tryptophan | nih.govnih.gov |

Investigating the Mechanisms of (R)-3-Phenyllactate in Non-Human Biological Models (In Vitro/In Vivo Animal Studies for Mechanistic Insights)

The biological effects of (R)-3-phenyllactate extend beyond the plant kingdom, with studies in non-human models providing insights into its cellular and molecular mechanisms of action.

In non-human models, a key target of 3-phenyllactate (B1230591) is the cell membrane of microorganisms. Its antimicrobial action is attributed to the disruption of the cell membrane's structural integrity, which leads to the leakage of intracellular components.

In the context of host-microbe interactions, (R)-3-phenyllactate has been identified as a ligand for specific G-protein coupled receptors (GPCRs). One such receptor is the hydroxycarboxylic acid receptor 3 (HCA3), which is expressed in immune cells. researchgate.net The activation of HCA3 by phenyllactate can trigger signaling cascades that modulate immune responses, such as promoting monocyte migration. researchgate.net

In the nematode Caenorhabditis elegans, 3-phenyllactic acid has been shown to enhance mitochondrial function. nih.gov This suggests that mitochondria are a significant cellular target for the health-promoting effects of this compound.

Furthermore, in vitro studies on cervical cancer cells have indicated that 3-phenyllactic acid can modulate the expression of viral oncoproteins. Specifically, it has been shown to inhibit the expression of E6 and E7 oncoproteins of the human papillomavirus (HPV). nih.gov

The interaction of (R)-3-phenyllactate with its cellular targets leads to the modulation of various biological pathways.

In C. elegans, treatment with 3-phenyllactic acid resulted in significant changes in the transcriptome, with a large number of genes being upregulated or downregulated. nih.gov This indicates a broad impact on metabolic and senescence-regulatory pathways. The longevity and stress resilience effects of 3-phenyllactic acid in this model are mediated through the SKN-1/ATFS-1 pathway, which is involved in stress response and mitochondrial homeostasis. nih.gov

In the context of inflammation, metabolites from kimchi lactic acid bacteria, including phenyllactic acid, have been found to modulate signaling pathways involved in adipogenesis and inflammation. jmb.or.kr These metabolites were associated with the chemokine signaling pathway and cytokine-cytokine receptor interactions. jmb.or.kr Phenyllactic acid has been shown to suppress the secretion of pro-inflammatory cytokines. jmb.or.kr

In cervical cancer cell lines, the promotion of cell migration and invasion by 3-phenyllactic acid was found to be mediated by the IKK/NF-κB signaling pathway, leading to the activation of matrix metalloproteinase-9 (MMP-9). nih.gov

Studies on myocardial ischemia and reperfusion injury in rats have shown that 3,4-dihydroxy-phenyl lactic acid, a derivative of phenyllactic acid, can provide protective effects by modulating the mitochondrial respiratory chain, specifically complexes I and V. frontiersin.org

Derivatives, Analogues, and Structure Activity Relationship Sar Studies of Phenyllactates

Design and Synthesis of Novel (R)-3-Phenyllactate Derivatives

The synthesis of novel (R)-3-phenyllactate derivatives generally involves targeted modifications at three primary sites: the carboxyl group, the phenyl ring, and the chiral center at the C2 position.

The carboxyl group of (R)-3-phenyllactate is a primary target for chemical modification to produce derivatives such as esters and amides. These modifications can alter the compound's polarity, solubility, and ability to interact with biological targets.

Esterification: Ester derivatives are commonly synthesized through reactions like Fischer-Speier esterification, where the carboxylic acid reacts with an alcohol under acidic catalysis. sphinxsai.com A more modern and milder approach is the Steglich esterification, which uses activating agents like N,N′-dicyclohexylcarbodiimide (DCC) or water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the reaction at near-ambient temperatures, which is particularly useful for sensitive substrates. mdpi.com Another green chemistry approach involves the use of boric acid as a catalyst for the direct reaction of a carboxylic acid and an amine or alcohol, which proceeds by forming a mixed anhydride (B1165640) intermediate. sciepub.com These methods allow for the synthesis of a wide array of alkyl and aryl esters of (R)-3-phenyllactate.

Amidation: Amide derivatives are typically synthesized by reacting the carboxylic acid with an amine. researchgate.net This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid halide, which then readily reacts with an amine. google.com Direct amidation methods that avoid the need for such intermediates are also prevalent, often employing catalysts like TiCp2Cl2 or boric acid to facilitate the condensation of the carboxylic acid and amine. sciepub.comresearchgate.net A variety of substituted anilines and other amines can be used to generate a library of amide derivatives, each with unique physicochemical properties. sphinxsai.comresearchgate.net

Modifying the phenyl ring by introducing various substituents can profoundly impact the electronic properties, lipophilicity, and steric profile of the molecule. These changes are crucial for modulating biological activity. The synthesis of such analogues often starts with a substituted phenylpyruvic acid or phenylalanine precursor, which is then converted to the corresponding substituted phenyllactate.

For instance, the synthesis of phosphonic acid analogues of phenylalanine, which are structurally similar to phenyllactate, has been achieved with various substitutions on the phenyl ring, including fluorine and bromine atoms. researchgate.net Similarly, quantitative structure-activity relationship (QSAR) studies have been performed on series of compounds bearing substituted phenyl rings, such as 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, implying the synthesis of these varied structures. pensoft.netresearchgate.net These synthetic strategies can be adapted to produce (R)-3-phenyllactate analogues with a wide range of functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the phenyl ring.

Phenyllactic acid (PLA) possesses a chiral carbon at the C2 position, resulting in two enantiomers: (R)-3-phenyllactate (D-PLA) and (S)-3-phenyllactate (L-PLA). medcraveonline.comresearchgate.net The stereochemistry of this center is critical for biological activity. While chemical synthesis often produces a racemic mixture (an equal mixture of both enantiomers), stereoselective synthesis or chiral separation techniques can isolate the pure enantiomers. researchgate.netnih.gov

Studies have consistently shown that the two enantiomers can have different biological activities. For example, in the context of antimicrobial action, the (R)-isomer generally exhibits greater potency. It has been reported that (R)-PLA has more potent anti-Listeria activity than (S)-PLA. medcraveonline.comresearchgate.net This stereochemical preference is a key aspect of its biological function. The D-isomer ((R)-phenyllactate) is also a crucial component for the potent bioactivity of the Gq protein inhibitor FR900359, a cyclic depsipeptide. nih.gov Modification of this component to phenylalanine resulted in a significant loss of inhibitory activity. nih.gov

Structure-Activity Relationship (SAR) Investigations for (R)-3-Phenyllactate Analogues

SAR studies are essential for understanding how specific structural features of (R)-3-phenyllactate and its analogues contribute to their biological effects. These investigations provide a rational basis for the design of new derivatives with improved potency and selectivity.

The antimicrobial activity of phenyllactic acid is one of its most studied biological properties. nih.govnih.gov SAR studies have revealed several key factors that influence its potency.

Stereochemistry: As noted previously, the (R)-enantiomer of phenyllactic acid is generally a more potent antimicrobial agent than the (S)-enantiomer. medcraveonline.comresearchgate.netresearchgate.net This suggests a specific stereochemical requirement for its interaction with microbial targets.

| Isomer | Relative Antimicrobial Potency | Target Organism Example | Reference |

|---|---|---|---|

| (R)-3-Phenyllactate (D-PLA) | Higher | Listeria monocytogenes | medcraveonline.comresearchgate.net |

| (S)-3-Phenyllactate (L-PLA) | Lower | Listeria monocytogenes | medcraveonline.comresearchgate.net |

Enzymatic Interactions: Phenyllactate analogues can act as enzyme inhibitors. longdom.org For example, phosphonic acid analogues of phenylglycine, which are structurally related to phenyllactate, have been shown to be moderate inhibitors of phenylalanine ammonia (B1221849) lyase (PAL). researchgate.net Similarly, various phenylalanine analogues can inhibit the enzyme phenylalanine-hydroxylase. nih.gov The binding of these inhibitors is dependent on their specific structural features, demonstrating the importance of molecular architecture in enzymatic interactions. researchgate.net

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking, are powerful tools for predicting the biological activity of novel analogues and understanding their mechanism of action at a molecular level.

QSAR Analysis: QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. pensoft.net These models use calculated molecular descriptors (representing physicochemical properties like lipophilicity, electronic effects, and steric parameters) to predict activity. researchgate.netnih.gov For instance, a QSAR study on thiazole (B1198619) derivatives revealed that properties such as polarisation, dipole moment, lipophilicity, and molecular volume had a significant effect on antioxidant activity. pensoft.netresearchgate.net Similar approaches could be applied to a library of (R)-3-phenyllactate derivatives to predict their antimicrobial potency and guide the synthesis of more effective compounds.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. nih.govscienceopen.com This method helps to visualize and analyze the interactions between the ligand and the active site of the receptor, providing insights into the mechanism of action. nih.govbiointerfaceresearch.com For example, docking studies have been used to understand how phenylalanine series compounds inhibit tryptophan hydroxylase-1 (TPH1) and to probe the binding mode of inhibitors in the active site of enzymes. researchgate.netmdpi.com Such studies could be employed for (R)-3-phenyllactate analogues to predict their binding affinity to specific microbial enzymes or proteins, thereby helping to explain their antimicrobial activity and providing a basis for designing more potent inhibitors. biointerfaceresearch.com

Advanced Analytical Methodologies for Sodium R 3 Phenyllactate Quantification and Characterization

Chromatographic Techniques for Sodium (R)-3-Phenyllactate Analysis in Complex Biological Matrices

Chromatographic methods are fundamental for separating this compound from other components in a sample, which is a crucial step for accurate quantification. The analysis within complex biological matrices, such as plasma or honey, necessitates highly selective and robust techniques. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of chiral compounds. nih.gov For the enantiomeric separation of 3-phenyllactic acid, the use of a Chiral Stationary Phase (CSP) is the most effective approach. nih.govhplc.eu CSPs create a chiral environment within the column, leading to differential interactions with the (R) and (S) enantiomers and thus enabling their separation. sigmaaldrich.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. nih.gov For instance, a sensitive and specific HPLC method has been developed using a Chiralcel OJ-H column, which is based on a cellulose tris-(4-methyl benzoate) chiral stationary phase, to resolve the enantiomers of 3-phenyllactic acid. researchgate.net Another approach involves using cyclodextrin-based CSPs or employing cyclodextrins as chiral mobile phase additives with a standard C18 column. researchgate.netmerckmillipore.com Baseline separation has been achieved on an Inertsil ODS-SP column using 2-hydroxypropyl-β-cyclodextrin as a chiral mobile phase additive. researchgate.net The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol like isopropanol, along with additives such as trifluoroacetic acid, is critical for optimizing the separation. researchgate.net

Table 1: Example HPLC Conditions for Enantiomeric Separation of 3-Phenyllactic Acid

| Parameter | Condition | Source |

|---|---|---|

| Column | Chiralcel OJ-H (0.46 mm x 250 mm, 5 µm) | researchgate.net |

| Chiral Stationary Phase | Cellulose tris-(4-methyl benzoate) | researchgate.net |

| Mobile Phase | Hexane:Isopropanol (90:10) with 0.1% Trifluoroacetic Acid | researchgate.net |

| Flow Rate | 0.5 mL/min | researchgate.net |

| Temperature | 25 °C | researchgate.net |

| Detection | UV | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. However, due to the low volatility of this compound, which is a polar hydroxy acid, direct analysis by GC is not feasible. sigmaaldrich.com A necessary prerequisite is a chemical derivatization step to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.comsigmaaldrich.com

Silylation is a common derivatization technique where active hydrogens in the carboxyl and hydroxyl groups are replaced with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comsigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used for this purpose. sigmaaldrich.comnih.gov Once derivatized, the compound can be separated on a GC column and detected by the mass spectrometer, which provides both quantification and structural information based on the mass-to-charge ratio of the fragmented ions. researchgate.net While this method is highly effective, the separation of enantiomers typically requires a chiral GC column, such as one containing derivatized cyclodextrins. gcms.cz Alternatively, derivatization with a pure chiral reagent can form diastereomers, which can then be separated on a standard achiral column. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying compounds in complex biological fluids like blood and urine. nih.govresearchgate.net This technique couples the separation power of liquid chromatography with the specificity of tandem mass spectrometry. For analysis, the sample is injected onto a reverse-phase column where 3-phenyllactate (B1230591) is separated from other matrix components. nih.gov

The eluent from the LC column is then introduced into the mass spectrometer. In tandem MS, a specific precursor ion corresponding to the deprotonated molecule of 3-phenyllactate ([M-H]⁻) is selected and fragmented to produce characteristic product ions. The instrument then monitors these specific precursor-to-product ion transitions in a process called Selected Reaction Monitoring (SRM), which provides excellent sensitivity and minimizes interference from the biological matrix. nih.gov This allows for very low limits of quantification, often in the range of nanograms per milliliter (ng/mL), making it an ideal tool for metabolic and pharmacokinetic studies. nih.govresearchgate.net

Spectroscopic and Spectrometric Approaches for (R)-3-Phenyllactate Structural Elucidation and Purity Assessment

While chromatography is used for separation and quantification, spectroscopic techniques are essential for confirming the chemical structure, assessing purity, and determining the absolute stereochemistry of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. nih.gov Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of (R)-3-phenyllactate. The ¹H NMR spectrum shows distinct signals for the aromatic protons of the phenyl group, as well as the protons on the three-carbon chain. nih.govhmdb.ca The chemical shift, splitting pattern (multiplicity), and integration of these signals confirm the connectivity of the atoms.

Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. nih.gov The purity of a sample of this compound can be assessed by the absence of signals corresponding to impurities. nih.gov Quantitative NMR (qNMR) can also be used as a primary analytical method to determine the absolute purity of the compound with high accuracy. nih.gov

Table 2: Representative ¹H NMR Spectral Data for 3-Phenyllactic Acid

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Source |

|---|---|---|---|

| ~7.3 | Multiplet | Aromatic protons (C₆H₅) | nih.govhmdb.ca |

| ~4.2-4.3 | Doublet of Doublets | CH-OH | nih.govhmdb.ca |

| ~2.8-3.1 | Doublet of Doublets | CH₂ | nih.govhmdb.ca |

Note: Shifts are approximate and can vary based on solvent and pH.

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org This technique is exceptionally well-suited for the stereochemical analysis of compounds like (R)-3-phenyllactate. nih.gov Since enantiomers are non-superimposable mirror images, they interact with circularly polarized light in an equal but opposite manner. libretexts.org Therefore, the (R)- and (S)-enantiomers of 3-phenyllactic acid will produce CD spectra that are mirror images of each other. researchgate.net

The CD spectrum of (R)-3-phenyllactate is influenced by the spatial arrangement of its chromophores, primarily the phenyl group and the carboxyl group, around the chiral center. qcri.or.jpresearchgate.net The presence of the aromatic phenyl chromophore gives rise to characteristic electronic transitions in the near-ultraviolet region of the spectrum. researchgate.net The sign of the observed Cotton effects in the CD spectrum can be directly related to the absolute configuration (R or S) of the molecule. nsf.gov By comparing the experimental CD spectrum of an unknown sample to that of a known standard or to a spectrum predicted by computational methods, the absolute stereochemistry can be unequivocally determined. nih.gov

Novel Biosensing and Electrochemical Methods for Real-time this compound Monitoring (e.g., in Fermentation)

The conventional method for quantifying this compound, a key antimicrobial compound produced during fermentation, is reverse-phase high-performance liquid chromatography (HPLC) with UV detection. nih.gov While reliable and accurate, HPLC is primarily an offline technique that is labor-intensive, time-consuming, and not suitable for real-time process monitoring and control. The development of novel biosensing and electrochemical methods is crucial for enabling dynamic analysis of this compound production, particularly within complex environments like fermentation broths. These advanced methodologies offer the potential for rapid, selective, and continuous measurement, which can significantly optimize fermentation processes.

Recent advancements in sensor technology for related organic acids and precursor molecules pave the way for the development of dedicated sensors for this compound. nih.govmdpi.com These emerging techniques are largely centered around enzyme-based biosensors and various electrochemical platforms that can provide real-time data on metabolite concentration.

Enzyme-Based Biosensors: A promising approach for the specific detection of this compound involves the use of enzyme-based biosensors. These sensors typically immobilize an enzyme that specifically interacts with the target analyte. For instance, phenylalanine dehydrogenase has been utilized in biosensors for the detection of L-phenylalanine, a precursor to 3-phenyllactic acid. researchgate.net A similar principle could be applied by immobilizing dehydrogenases that act on (R)-3-phenyllactate. The enzymatic reaction would produce a measurable signal, such as a change in current, potential, or light, which correlates to the concentration of the analyte. Multi-analyte biosensor arrays have been successfully developed for the simultaneous monitoring of several organic acids in complex media like silage, demonstrating the feasibility of this approach for fermentation monitoring. mdpi.com

Electrochemical Sensors: Direct electrochemical detection offers another avenue for real-time monitoring. Electrochemical sensors, including those based on modified electrodes, can offer high sensitivity and rapid response times. mdpi.com For phenolic compounds, various electrochemical sensors have been developed that could be adapted for 3-phenyllactic acid, which contains a phenol (B47542) group. nih.gov Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are often employed with these sensors to identify and quantify the target analyte. mdpi.com The development of nanosensors, for example, using gold nanoparticles on reduced graphene oxide, has shown success in detecting other biomolecules and could be tailored for this compound. mdpi.com

The integration of such sensors into fermentation systems would allow for continuous tracking of this compound production. rug.nl This real-time data can be used to dynamically control fermentation parameters, such as substrate feed rates or pH, to maximize product yield and purity. While dedicated biosensors for this compound are still in the developmental stage, the principles and technologies have been established for similar molecules, indicating a clear path forward.

Below is a comparative table of different analytical methodologies, including established methods and potential novel sensor technologies, for the analysis of organic acids and related compounds.

| Analytical Method | Principle | Potential for Real-Time Monitoring | Selectivity | Sensitivity | Reference |

| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation followed by UV detection. | Low (Offline analysis) | High | High | nih.gov |

| Enzyme-Based Biosensor | Specific enzymatic reaction produces a measurable signal. | High | Very High | High | mdpi.com |

| Electrochemical Sensor (e.g., Voltammetry) | Direct oxidation or reduction of the analyte at an electrode surface. | High | Moderate to High | High | mdpi.com |

| Aptasensor | Specific binding of a DNA/RNA aptamer to the target molecule. | High | Very High | Very High | mdpi.com |

Emerging Applications and Future Research Perspectives for Sodium R 3 Phenyllactate

(R)-3-Phenyllactate as a Chiral Building Block in Asymmetric Synthesis

(R)-3-Phenyllactic acid is a crucial chiral building block in organic chemistry, providing a foundation for the precise construction of complex, stereospecific molecules. nih.gov As a chiral intermediate, it is integral to the synthesis of a variety of biologically active compounds and sophisticated drug candidates. nih.gov The demand for chiral intermediates like (R)-3-phenyllactic acid is high in the pharmaceutical and agrochemical industries for the preparation of bulk drug substances. nih.gov

One of its notable applications is in the preparation of statine, a non-proteinogenic amino acid that is a component of certain peptide-based drugs. nih.gov Furthermore, it serves as a key starting material in the production of the hypoglycemic agent enlitazone. nih.gov It is also utilized in creating isotopically labeled compounds, such as 15N-labeled phenylalanine, which are essential for biochemical research and studies on drug metabolism. nih.gov The versatility of (R)-3-phenyllactic acid as a foundational chiral scaffold empowers chemists to achieve intricate molecular designs for pharmacologically active compounds. nih.gov Chiral phenyllactic acid is recognized as a valuable precursor for active ingredients in both pharmaceuticals and agrochemicals. tandfonline.com

Table 1: Applications of (R)-3-Phenyllactate in Asymmetric Synthesis

| Application Area | Synthesized Compound/Product | Significance |

|---|---|---|

| Pharmaceutical Synthesis | Statine | Component of peptide-based drugs nih.gov |

| Pharmaceutical Synthesis | Enlitazone | Hypoglycemic agent nih.gov |

| Biochemical Research | 15N-labeled Phenylalanine | Used in drug metabolism studies nih.gov |

Potential of (R)-3-Phenyllactate in Biocatalysis and Enzyme Engineering

Biocatalysis is increasingly favored for the synthesis of chiral molecules due to its high efficiency, selectivity, and environmentally friendly nature. researchgate.net The production of (R)-3-phenyllactate is a prime example of the application of biocatalysis and enzyme engineering to create high-value chemical compounds. Natural enzymes often require modification to be suitable for industrial-scale organic synthesis, and enzyme engineering provides the tools to improve their stability, activity, and selectivity. dtu.dkresearchgate.net

A common biocatalytic route for producing chiral phenyllactic acid involves whole-cell biocatalysts. For instance, recombinant Escherichia coli has been engineered to co-express multiple enzymes, such as L-amino acid deaminase, NAD-dependent D-lactate dehydrogenase, and formate (B1220265) dehydrogenase, to convert L-phenylalanine into chiral phenyllactic acid. nih.gov In natural systems like the bacterium Pediococcus acidilactici, the biosynthesis of 3-phenyllactic acid occurs via a two-step enzymatic pathway. nih.govnih.gov First, an aminotransferase deaminates phenylalanine to produce phenylpyruvic acid. Subsequently, a D-lactate dehydrogenase reduces phenylpyruvic acid to form 3-phenyllactic acid. nih.govnih.gov

To enhance the practicality of these biocatalytic systems, enzyme and process engineering strategies are employed. One such strategy is the immobilization of whole-cell biocatalysts. Research has shown that immobilizing co-expressing bacteria on metal-organic frameworks (MOFs) can significantly improve their operational stability and reusability. mdpi.com This technique has been demonstrated to enhance stability in acidic and alkaline conditions, improve thermal stability, and allow the biocatalyst to be reused for multiple reaction cycles while retaining a high percentage of its enzymatic activity. mdpi.com

Table 2: Enzymes Involved in the Biocatalytic Production of (R)-3-Phenyllactate

| Enzyme | Function | Organism/System |

|---|---|---|

| L-Amino Acid Deaminase | Converts L-phenylalanine to phenylpyruvic acid | Recombinant E. coli nih.gov |

| Aminotransferase Aat | Deaminates phenylalanine to phenylpyruvic acid | Pediococcus acidilactici nih.govnih.gov |

| NAD-dependent D-Lactate Dehydrogenase | Reduces phenylpyruvic acid to (R)-3-phenyllactic acid | Recombinant E. coli nih.gov |

| D-Lactate Dehydrogenase | Reduces phenylpyruvic acid to 3-phenyllactic acid | Pediococcus acidilactici nih.gov |

Advanced Biotechnological Applications of Sodium (R)-3-Phenyllactate in Microbial Fermentation Systems

Microbial fermentation is a cornerstone for the biotechnological production of 3-phenyllactic acid. nih.gov Lactic acid bacteria (LAB) are the most extensively studied microorganisms for this purpose, with various species such as Lactobacillus plantarum, Lactobacillus crustorum, and Lactobacillus zeae being identified as producers. nih.govtandfonline.comelsevierpure.com The metabolic pathway in these organisms typically involves the conversion of phenylalanine to phenylpyruvic acid (PPA), which is subsequently reduced by lactate (B86563) dehydrogenases to yield 3-phenyllactic acid. tandfonline.comdtu.dk

To enhance the efficiency of production, fermentation processes are often optimized. A key strategy is the supplementation of the fermentation medium with precursors like phenylalanine or PPA, which has been shown to significantly increase the final yield of 3-phenyllactic acid. tandfonline.comresearchgate.netelsevierpure.com Both batch and continuous fermentation systems have been developed and optimized. For example, free-whole-cells of Lactobacillus crustorum have demonstrated excellent reusability and high productivity in both batch and continuous fermentation setups. nih.gov

Metabolic engineering and synthetic biology have opened new avenues for producing 3-phenyllactic acid in engineered microbial hosts like E. coli. nih.gov These approaches focus on constructing and optimizing biosynthetic pathways to improve the carbon flux towards the desired product. nbinno.com Advanced strategies also include the use of co-culture fermentation, where multiple microbial strains are used to efficiently convert mixed sugars from agro-industrial wastes into 3-phenyllactic acid. rsc.org Furthermore, research has explored enhancing the quorum-sensing capabilities of producer strains as a method to boost production. dtu.dk

Elucidating Novel Biological Roles of (R)-3-Phenyllactate in Non-Human Systems

Beyond its utility in synthesis, (R)-3-phenyllactate and its corresponding acid form exhibit significant biological activities in various non-human systems, primarily as an antimicrobial agent and a plant growth promoter.

Its broad-spectrum antimicrobial properties are well-documented, showing efficacy against a wide range of bacteria and fungi. dtu.dknih.govfrontiersin.org It is effective against notable foodborne pathogens and spoilage organisms, including Gram-positive bacteria like Listeria monocytogenes and Staphylococcus aureus, and Gram-negative bacteria such as Salmonella enterica and Escherichia coli. researchgate.net Its antifungal activity extends to various molds and yeasts, including species of Aspergillus, Penicillium, and Candida, as well as plant pathogenic fungi like Rhizoctonia solani and Botrytis cinerea. nih.govtandfonline.comresearchgate.net The proposed mechanisms for its antimicrobial action include damage to the cell membrane and intercalation with DNA. researchgate.net Furthermore, 3-phenyllactic acid has demonstrated the ability to inhibit and eradicate biofilms formed by pathogenic bacteria, such as Pseudomonas aeruginosa and the periodontal pathogen Aggregatibacter actinomycetemcomitans, and can also downregulate the expression of virulence genes. researchgate.netnbinno.com

In plant systems, 3-phenyllactic acid has been identified as a root-promoting substance. elsevierpure.com Studies conducted on adzuki cuttings and the model plant Arabidopsis have shown that it can enhance root growth. nih.govelsevierpure.com The current understanding of its mode of action is that plants convert the exogenously applied 3-phenyllactic acid into phenylacetic acid (PAA), which is a natural auxin. nih.govelsevierpure.com This conversion to an endogenous plant hormone allows it to regulate root development through the auxin signaling pathway. nih.gov It has also been observed to have a synergistic effect on root promotion when combined with tryptophan.

Development of Sustainable Production Methods for this compound

The development of sustainable and green production methods for this compound is heavily focused on biotechnological routes, which offer significant advantages over traditional chemical synthesis. dtu.dk These methods primarily rely on microbial fermentation and biocatalysis, utilizing renewable resources and operating under mild, environmentally benign conditions. tandfonline.comdtu.dk

A leading strategy for sustainable production is the metabolic engineering of microorganisms to create efficient "cell factories". nih.govresearchgate.net Escherichia coli is a commonly used host for this purpose, where biosynthetic pathways are engineered and optimized to convert simple, renewable feedstocks like glucose into 3-phenyllactic acid. nih.govnih.gov The sustainability of this approach is enhanced by optimizing the metabolic flux to maximize product yield. This involves techniques such as overexpressing rate-limiting enzymes in the pathway and disrupting competing metabolic pathways to channel more carbon towards the synthesis of 3-phenyllactic acid. nih.govresearchgate.net

Optimization of the fermentation process itself is another critical component of sustainable production. Fed-batch fermentation, which involves the controlled feeding of substrates and maintenance of optimal pH, has proven to be an effective method for achieving high production yields. nih.gov The long-term vision for sustainable production includes the use of agro-industrial wastes and other low-cost, renewable feedstocks as starting materials. nih.gov

For applications in the food industry, a key aspect of sustainable and safe production is the development of food-grade host organisms. Research is ongoing to engineer organisms like Bacillus subtilis and Lactococcus lactis to serve as safe and efficient cell factories for producing 3-phenyllactic acid. tandfonline.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.